molecular formula C9H9IO B8229038 1-(4-Iodo-3-methylphenyl)ethan-1-one

1-(4-Iodo-3-methylphenyl)ethan-1-one

Cat. No.: B8229038
M. Wt: 260.07 g/mol
InChI Key: ALBOCYOFHIFLLR-UHFFFAOYSA-N
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Description

1-(4-Iodo-3-methylphenyl)ethan-1-one is an aromatic ketone featuring a phenyl ring substituted with an iodine atom at the para position and a methyl group at the meta position. This compound is structurally analogous to other iodinated acetophenones, such as 1-(4-iodo-2-methoxyphenyl)ethan-1-one (CAS: 90347-64-1) and 1-(4-(benzyloxy)-2-hydroxy-3-iodophenyl)ethanone (CAS: 101096-64-4) , but distinct in its substitution pattern.

Properties

IUPAC Name

1-(4-iodo-3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBOCYOFHIFLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Iodo-3-methylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the iodination of 3-methylacetophenone. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom into the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Iodo-3-methylphenyl)ethan-1-one may involve large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodo-3-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethanone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Products vary depending on the substituent introduced, such as 1-(4-bromo-3-methyl-phenyl)-ethanone.

    Oxidation: Products include 4-iodo-3-methylbenzoic acid.

    Reduction: Products include 1-(4-iodo-3-methyl-phenyl)ethanol.

Scientific Research Applications

1-(4-Iodo-3-methylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-3-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can play a crucial role in these interactions by influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Weight Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
1-(4-Iodo-3-methylphenyl)ethan-1-one 4-Iodo, 3-methyl C₉H₉IO 260.08*
1-(4-Methoxyphenyl)ethan-1-one 4-Methoxy C₉H₁₀O₂ 150.18
1-(4-Chlorophenyl)ethan-1-one 4-Chloro C₈H₇ClO 154.59
1-(4-Bromophenyl)ethan-1-one 4-Bromo C₈H₇BrO 199.05
1-(3-(4-Iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one 3-(4-Iodo-pyrazolyl) C₁₀H₈IN₃O 313.10
1-(4-(Benzyloxy)-2-hydroxy-3-iodophenyl)ethanone 4-Benzyloxy, 2-hydroxy, 3-iodo C₁₅H₁₃IO₃ 368.17

*Calculated based on analogous compounds.

  • Iodo vs. However, bromo and chloro derivatives (e.g., 1-(4-bromophenyl)ethan-1-one ) are more common in Suzuki-Miyaura couplings due to their lower cost and comparable reactivity.
  • Methyl vs. Methoxy Groups : The 3-methyl group in the target compound provides steric hindrance without strong electron-donating effects, unlike 4-methoxy analogs (e.g., 1-(4-methoxyphenyl)ethan-1-one ), which exhibit enhanced resonance stabilization and altered reactivity in electrophilic substitutions.

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